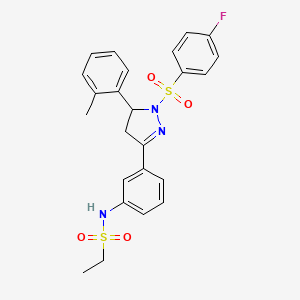

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-((4-Fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-derived sulfonamide compound characterized by three key substituents:

- R1: A 4-fluorophenylsulfonyl group at the N1 position of the pyrazole ring.

- R2: An o-tolyl (2-methylphenyl) group at the C5 position of the dihydropyrazole core.

- R3: An ethanesulfonamide group attached to a phenyl ring at the C3 position.

The molecular formula is C24H24FN3O4S2 (calculated molar mass: ~501.56 g/mol).

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-20-9-6-8-18(15-20)23-16-24(22-10-5-4-7-17(22)2)28(26-23)34(31,32)21-13-11-19(25)12-14-21/h4-15,24,27H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHZMRRBQMCGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, drawing on diverse research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent sulfonation. The key steps include:

- Formation of the Pyrazole Ring : Using appropriate reagents to create the 4,5-dihydro-1H-pyrazole structure.

- Sulfonation : Introducing the sulfonyl group via electrophilic substitution.

- Final Coupling Reactions : Attaching the phenyl and ethanesulfonamide groups to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives demonstrate potent activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Bactericidal |

| 10 | 0.25 | - | Bactericidal |

Anti-inflammatory Properties

The compound has been implicated in anti-inflammatory activities, potentially through inhibition of cyclooxygenase (COX) enzymes. A study highlighted that certain pyrazole derivatives exhibit selective COX-II inhibition with IC50 values ranging from 1.33 to 17.5 μM . This suggests that this compound may also possess similar anti-inflammatory effects.

Antioxidant Activity

Molecular docking studies have revealed that related compounds exhibit antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases . The presence of functional groups such as sulfonamides enhances the electron-donating ability of these compounds, leading to improved radical scavenging activity.

Case Studies

In a relevant study involving a series of pyrazole derivatives, compounds were evaluated for their biological activities through various assays:

- Antimicrobial Assays : Evaluated using standard protocols for determining MIC and MBC.

- In Vivo Studies : Some derivatives were tested in animal models for their efficacy in reducing inflammation and pain associated with arthritis.

These studies consistently showed that modifications in the chemical structure significantly influenced biological activity, indicating a structure-activity relationship (SAR).

Scientific Research Applications

Anticancer Activity

Studies have indicated that compounds similar to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer properties. For example, related sulfonamide derivatives have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Lines | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

These findings suggest that modifications to the sulfonamide structure can lead to enhanced anticancer activity, making this class of compounds a valuable target for further research .

Antiviral Activity

The antiviral potential of sulfonamide derivatives has also been explored. For instance, similar compounds have demonstrated effectiveness against viral pathogens, contributing to the development of new antiviral therapies. The incorporation of different substituents can modulate their efficacy against specific viruses .

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized various sulfonamide derivatives and evaluated their anticancer activity in vitro. Among them, a compound structurally related to this compound exhibited significant growth inhibition across multiple cancer cell lines, highlighting the importance of structural diversity in enhancing biological activity .

Case Study 2: Antiviral Screening

Another study focused on the antiviral screening of sulfonamide derivatives against common viral strains. The results indicated that certain modifications to the phenyl and pyrazole rings improved antiviral efficacy. This suggests that this compound could be a candidate for further investigation in antiviral drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from the literature:

Key Observations:

Substituent Effects: R1: The 4-fluorophenylsulfonyl group (target compound) provides greater electronegativity compared to ethylsulfonyl () or isobutyryl (), which may enhance hydrogen-bonding interactions . R3: Ethanesulfonamide (target) vs. methanesulfonamide () increases alkyl chain length, likely improving lipophilicity and metabolic stability .

Physicochemical Trends :

Q & A

Q. What synthetic strategies are recommended to optimize the Suzuki-Miyaura cross-coupling step in the synthesis of this compound?

- Methodological Answer: The Suzuki-Miyaura coupling, critical for attaching the fluorophenyl group to the pyrazole intermediate, requires optimization of:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Base: K₂CO₃ or Cs₂CO₃ in a 2:1 dioxane/H₂O solvent system .

- Temperature: 80–100°C under inert atmosphere (N₂/Ar).

- Monitoring: TLC or HPLC to track reaction progress and minimize byproducts.

Table 1: Yield optimization under varying conditions:

| Pd Catalyst | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 80 | 72 |

| PdCl₂(dppf) | Cs₂CO₃ | 100 | 85 |

Q. How can analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C5, o-tolyl at C3) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer:

- Structural Modifications: Systematically vary substituents (e.g., replace o-tolyl with 3-fluorophenyl) to assess impact on binding affinity .

- Enzyme Assays: Use recombinant enzymes (e.g., carbonic anhydrase IX) with fluorogenic substrates to measure IC₅₀ values under standardized pH/temperature .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate sulfonamide interactions with active-site residues (e.g., Zn²⁺ coordination) .

Table 2: IC₅₀ values for derivatives:

| Substituent at C5 | Enzyme Target | IC₅₀ (nM) |

|---|---|---|

| o-Tolyl | CA IX | 12.3 |

| 3-Fluorophenyl | CA IX | 8.7 |

Q. What experimental designs are effective for in vivo pharmacokinetic profiling of this compound?

- Methodological Answer:

- Animal Models: Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .

- Bioanalysis: LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .

- Parameters Calculated: AUC₀–24, Cₘₐₓ, t₁/₂, and bioavailability (F%).

Note: Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Data Contradiction Resolution

Q. How to address discrepancies in reported antimicrobial activity across studies?

- Methodological Answer:

- Standardized Assays: Use CLSI/MICS guidelines for bacterial strains (e.g., S. aureus ATCC 25923) and consistent inoculum sizes (1×10⁵ CFU/mL) .

- Control Compounds: Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole) under identical conditions .

- Synergy Testing: Evaluate combinatorial effects with β-lactams or fluoroquinolones to resolve potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.